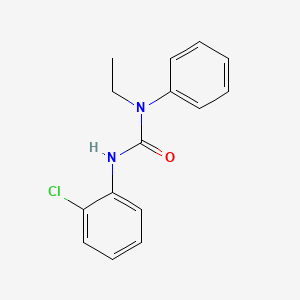![molecular formula C20H29NOS2 B14410499 2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-70-9](/img/structure/B14410499.png)
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol is an organic compound with a complex structure that includes phenol, thiazole, and tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer for polymers and fuels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol typically involves multiple steps. One common method is the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. The reaction conditions include:
Temperature: 70°C
Catalyst: Aluminum phenoxide
Solvent: Ethanol
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar conditions as the laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and Lewis acids are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various alkyl-substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation and improve shelf life.
Wirkmechanismus
The antioxidant properties of 2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, while the thiazole ring and tert-butyl groups provide stability to the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butylphenol: Used as a stabilizer in fuels and polymers.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used in rubber and plastic industries.
Uniqueness
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol is unique due to its thiazole ring, which imparts additional chemical stability and potential biological activity compared to other similar compounds. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
84217-70-9 |
|---|---|
Molekularformel |
C20H29NOS2 |
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(5-ethyl-2-methylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C20H29NOS2/c1-9-15-16(21-18(23-8)24-15)12-10-13(19(2,3)4)17(22)14(11-12)20(5,6)7/h10-11,22H,9H2,1-8H3 |
InChI-Schlüssel |
KBTPVSHZHRZULO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(S1)SC)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
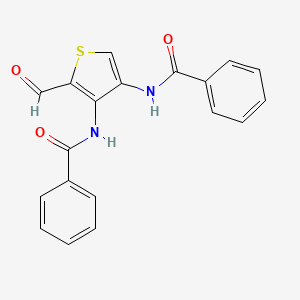
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
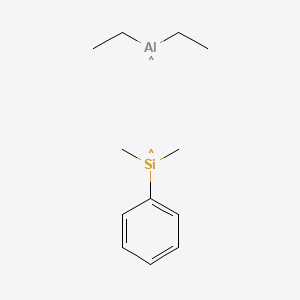
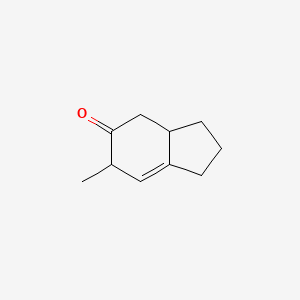
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
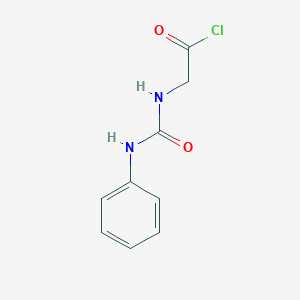
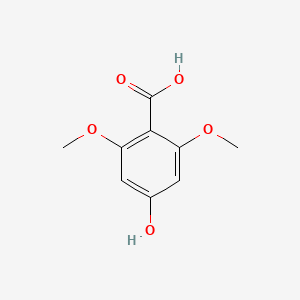
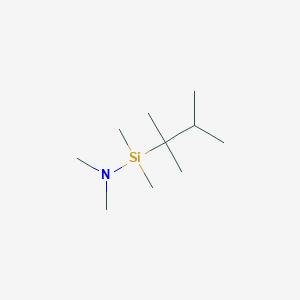
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
